6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms, and a propan-2-ylsulfanyl group attached to the ring via a methylene bridge. The presence of sulfur in the molecule suggests that it may participate in various chemical reactions.Scientific Research Applications
Antimicrobial Activity
One notable application of related compounds is in the development of anti-Helicobacter pylori agents. Compounds with a similar structure to the one have shown potent and selective activities against the gastric pathogen Helicobacter pylori. A specific compound exhibited low minimal inhibition concentration (MIC) values against a panel of 27 different clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin or both. Furthermore, this compound displayed almost inactive against a wide range of commensal or pathogenic microorganisms, suggesting a targeted antimicrobial effect with minimal impact on the beneficial microbiota (Carcanague et al., 2002).
Chemical Synthesis and Properties
Another research focus involves the synthesis and properties of related structures. For example, the synthesis of new methylsulfanyl thieno[3,2-d]pyrimidine derivatives has been explored, revealing insights into their chemical properties and potential applications. Such compounds have been found to exhibit interesting tautomerism behaviors in solution and solid states, which could be relevant for developing novel chemical entities with specific biological activities (Sirakanyan et al., 2019).
Structural Insights and Potential Inhibitory Activity
Structural characterization of similar dihydropyrimidine derivatives has provided insights into their potential as inhibitors for enzymes like dihydrofolate reductase (DHFR). X-ray diffraction analysis of such compounds revealed specific conformations and interactions, highlighting their potential in the design of enzyme inhibitors. This structural information is crucial for understanding the compound's biological interactions and optimizing its pharmacological profile (Al-Wahaibi et al., 2021).
Novel Biological Activities
Research has also been conducted on thiopyrimidine-glucuronide compounds, demonstrating promising biological activities. The synthesis featured the formation of the dihydropyrimidine skeleton, which was further explored for its biological implications. Such studies contribute to the broader understanding of how structural modifications can impact biological activity, potentially leading to the development of new therapeutic agents (Wanare, 2022).
properties
IUPAC Name |
6-(propan-2-ylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS2/c1-5(2)13-4-6-3-7(11)10-8(12)9-6/h3,5H,4H2,1-2H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNBEGKWTRZLMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC1=CC(=O)NC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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